N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position. The triazolopyrazine moiety is linked via a methyl bridge to a benzamide group, which is further substituted at the 3-position with a pyrazole ring. The methoxy group at position 8 likely enhances metabolic stability compared to hydroxylated analogs, while the pyrazole substituent may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-26-17-15-22-21-14(23(15)9-7-18-17)11-19-16(25)12-4-2-5-13(10-12)24-8-3-6-20-24/h2-10H,11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEVWYCOPSPGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Target of Action
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus and Escherichia coli strains. The mechanism of action involves the inhibition of bacterial growth through disruption of cellular processes.
Mode of Action
Research indicates that this compound may act by targeting bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This mode of action is similar to that observed in other triazole derivatives known for their antibacterial properties .
Antibacterial Activity
The in vitro antibacterial activity of this compound was evaluated using the microbroth dilution method. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These results indicate that the compound exhibits moderate to good antibacterial activity comparable to conventional antibiotics like ampicillin .
Anticancer Potential
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that triazolo-pyrazine derivatives can inhibit various cancer cell lines. For example, compounds similar to this one have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating effective cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the triazolo-pyrazine scaffold can significantly influence biological activity. The introduction of substituents such as methoxy groups enhances the solubility and bioavailability of the compounds, potentially improving their therapeutic efficacy .
Case Studies
Several studies have documented the synthesis and biological evaluation of triazolo-pyrazine derivatives:
- Synthesis and Evaluation : A recent study synthesized various triazolo-pyrazine derivatives and assessed their antibacterial activities. Among them, certain compounds exhibited MIC values comparable to established antibiotics .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of these compounds to bacterial enzymes like DNA gyrase. This computational approach supports experimental findings regarding their mechanism of action .
Scientific Research Applications
Research indicates that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide exhibits significant biological activities, including:
- Anticancer Properties :
- Antimicrobial Activity :
- Targeting Kinases :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazolo-pyrazine core.
- Functionalization with methoxy groups.
- Attachment of the pyrazolyl-benzamide moiety.
The compound's mode of action primarily revolves around its ability to bind to specific proteins involved in critical cellular processes. This binding can lead to alterations in cellular signaling pathways that promote apoptosis (programmed cell death) in cancer cells while inhibiting bacterial growth .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Efficacy :
- Antimicrobial Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural and functional comparisons highlight key differences between the target compound and related analogs (Table 1).
Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
Structural Analysis
- Positional Substitution : The methoxy group at position 8 in the target compound contrasts with the hydroxy group in . Methoxy provides steric bulk and lipophilicity, improving membrane permeability compared to polar hydroxy analogs .
- Core Modifications: Compounds with pyridazine cores () exhibit altered electronic profiles, which may shift selectivity toward kinase targets rather than adenosine receptors .
Pharmacological Implications
- Adenosine Receptor Affinity: The target compound’s triazolopyrazine core aligns with derivatives in and , which show nanomolar affinity for adenosine A1/A2A receptors. The pyrazole substituent may mimic adenine’s hydrogen-bonding motifs, a hypothesis supported by structural analogs .
- Metabolic Stability: Methoxy substitution at position 8 likely reduces oxidative metabolism compared to hydroxylated or amino-substituted derivatives, as seen in and .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Condensation of 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde with methylamine to form the methylene bridge .
- Step 2: Coupling of the intermediate with 3-(1H-pyrazol-1-yl)benzoic acid using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous DMF at 60°C .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) . Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions in the benzamide coupling step .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
Essential methods include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and integration ratios (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 435.1) .
- HPLC: Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
- IR Spectroscopy: Peaks at 1650–1700 cm (amide C=O stretch) and 3100–3300 cm (N-H stretch) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Q. What strategies resolve contradictions in biological data (e.g., conflicting IC50_{50}50 values)?
- Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
- Buffer Conditions: Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological environments .
- Cell Line Variability: Compare results across multiple lines (e.g., HEK293 vs. HeLa) to identify off-target effects . Example: Discrepancies in adenosine receptor binding (A vs. A) were resolved by testing under ATP-depleted conditions .
Q. What computational methods support the design of analogs with improved properties?
- Molecular Docking: Glide or AutoDock to predict binding modes with kinase domains (e.g., PDB: 3LD6) .
- ADMET Prediction: SwissADME or QikProp to optimize logP (-1 to 3), PSA (<90 Ų), and CYP450 inhibition profiles .
- MD Simulations: GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Q. How are in vitro and in vivo models used to evaluate therapeutic potential?
- In Vitro:
- Kinase Inhibition: Selectivity profiling across 50+ kinases (DiscoverX panel) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, A549) .
- In Vivo:
- Pharmacokinetics: IV/PO dosing in rodents to calculate AUC, , and bioavailability .
- Efficacy Models: Xenograft studies (e.g., HCT-116 colon cancer) with biomarker analysis (e.g., p-ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
